2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS No.: 1251584-48-1
Cat. No.: VC7050370
Molecular Formula: C18H19FN4O3S
Molecular Weight: 390.43
* For research use only. Not for human or veterinary use.
![2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one - 1251584-48-1](/images/structure/VC7050370.png)
Specification
CAS No. | 1251584-48-1 |
---|---|
Molecular Formula | C18H19FN4O3S |
Molecular Weight | 390.43 |
IUPAC Name | 2-[(3-fluorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Standard InChI | InChI=1S/C18H19FN4O3S/c19-15-7-4-6-14(12-15)13-23-18(24)22-11-5-8-16(17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10,13H2 |
Standard InChI Key | ORQZRRLDTCOQIM-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolopyridine scaffold fused at the 4,3-a position, with a piperidine-1-sulfonyl group at the 8-position and a 3-fluorophenylmethyl substituent at the 2-position. The fluorine atom at the meta position of the phenyl ring introduces electronegativity and steric effects distinct from para-substituted analogs.
Table 1: Key Molecular Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₈H₁₉FN₄O₃S |
Molecular Weight | 390.43 g/mol |
IUPAC Name | 2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-triazolo[4,3-a]pyridin-3-one |
SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)F |
Solubility | Moderate in polar organic solvents |
The presence of the sulfonamide group enhances hydrogen-bonding capacity, while the fluorine atom increases lipophilicity compared to non-fluorinated analogs.
Synthesis and Optimization
Synthetic Pathways
The synthesis of triazolopyridine derivatives typically involves multi-step protocols:
-
Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
-
Sulfonylation: Reaction with piperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide moiety.
-
Alkylation: Attachment of the 3-fluorophenylmethyl group via nucleophilic substitution using 3-fluorobenzyl bromide.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Hydrazine hydrate, EtOH, reflux | 65–70 |
Sulfonylation | Piperidine-1-sulfonyl chloride, DCM, 0°C | 80–85 |
Alkylation | 3-Fluorobenzyl bromide, K₂CO₃, DMF | 75–80 |
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Characterization relies on:
-
NMR Spectroscopy: Distinct signals for the fluorophenyl (δ 7.2–7.4 ppm) and piperidine protons (δ 1.4–3.1 ppm).
-
Mass Spectrometry: Molecular ion peak at m/z 390.43 (M+H⁺).
Comparative Analysis with Structural Analogs
Impact of Fluorine Substitution Position
Table 3: Substituent Effects on Bioactivity
Substituent Position | LogP | Solubility (mg/mL) | Antimalarial IC₅₀ (µM) |
---|---|---|---|
3-Fluorophenyl | 2.8 | 0.45 | Predicted: 1.8 |
4-Fluorophenyl | 2.6 | 0.52 | 2.1 |
3-Bromophenyl | 3.2 | 0.32 | 1.5 |
The meta-fluoro substitution balances lipophilicity and electronic effects, potentially optimizing target engagement compared to para-fluoro or bromo analogs.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
-
In Vitro Screening: Evaluate inhibitory activity against malaria parasites and cancer cell lines.
-
ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume